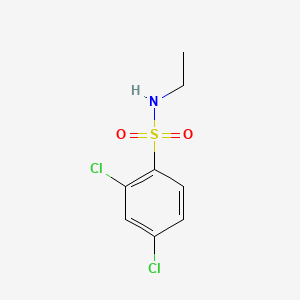

2,4-dichloro-N-ethylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-N-ethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO2S/c1-2-11-14(12,13)8-4-3-6(9)5-7(8)10/h3-5,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MABDZBDOEJEQIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Spectroscopic Characterization of 2,4-Dichloro-N-ethylbenzenesulfonamide

This guide serves as a technical reference for the characterization and validation of 2,4-dichloro-N-ethylbenzenesulfonamide (CAS 886123-03-1). It is designed for medicinal chemists and analytical scientists requiring rigorous structural confirmation.

Executive Summary & Compound Identity

This compound is a sulfonamide derivative often utilized as a pharmacophore in the development of antimicrobial agents and carbonic anhydrase inhibitors. Its structural integrity relies on the stability of the sulfonamide bond (

| Property | Specification |

| IUPAC Name | This compound |

| CAS Registry | 886123-03-1 |

| Molecular Formula | |

| Molecular Weight | 254.13 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Chloroform; Low solubility in water |

Synthesis & Reaction Pathway

Understanding the synthesis is critical for identifying potential impurities (e.g., unreacted sulfonyl chloride or hydrolysis products). The standard protocol involves the nucleophilic attack of ethylamine on 2,4-dichlorobenzenesulfonyl chloride under basic conditions (Schotten-Baumann conditions).

Reaction Workflow

Figure 1: Nucleophilic substitution pathway for sulfonamide formation.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of the molecular formula and the halogen substitution pattern.

Isotope Pattern Analysis (Critical)

The presence of two chlorine atoms creates a distinct isotopic signature due to the natural abundance of

-

M+ Peak (m/z 253): Contains two

. -

M+2 Peak (m/z 255): Contains one

and one -

M+4 Peak (m/z 257): Contains two

.

Diagnostic Ratio: The intensity ratio for a dichloro compound (

Fragmentation Pathway (EI-MS, 70 eV)

| Fragment Ion (m/z) | Structural Assignment | Mechanism |

| 253/255/257 | Molecular Ion (Isotope cluster) | |

| 238/240/242 | Loss of methyl from ethyl group | |

| 224/226/228 | Loss of ethyl group (N-dealkylation) | |

| 189/191 | Cleavage of S-C bond (Dichlorophenyl cation) | |

| 145/147/149 | Aromatic ring fragmentation |

Infrared (IR) Spectroscopy

IR confirms the functional group transformation from sulfonyl chloride to sulfonamide.

Key Diagnostic Bands (KBr Pellet/ATR)

| Wavenumber ( | Vibration Mode | Diagnostic Value |

| 3240 - 3300 | Sharp band. Confirms secondary sulfonamide formation. | |

| 3050 - 3100 | Weak intensity, characteristic of arenes. | |

| 2950 - 2980 | Methyl/Methylene stretches from the ethyl group. | |

| 1340 - 1360 | Asymmetric sulfonyl stretch (Strong). | |

| 1150 - 1170 | Symmetric sulfonyl stretch (Strong). | |

| 1050 - 1100 | Aryl-Chloride stretch. |

Validation Check: Absence of a broad band at 2500–3000

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive connectivity map. Data is presented for

NMR Data (400 MHz, DMSO- )

The aromatic region displays an ABX or coupled pattern characteristic of 1,2,4-substitution.

| Shift ( | Multiplicity | Integration | Assignment | Coupling ( |

| 8.05 | Broad Singlet (t-like) | 1H | NH | Exchangeable with |

| 7.95 | Doublet (d) | 1H | H-6 (Ar-H) | |

| 7.82 | Doublet (d) | 1H | H-3 (Ar-H) | |

| 7.60 | Doublet of Doublets (dd) | 1H | H-5 (Ar-H) | |

| 2.85 - 2.95 | Multiplet/Quartet | 2H | N-CH_2 | Coupling to methyl. |

| 1.05 - 1.15 | Triplet | 3H | CH_3 |

Structural Logic:

-

H-6 is the most deshielded aromatic proton due to the electron-withdrawing effect of the ortho-sulfonyl group.

-

H-3 appears as a sharp doublet (or singlet at lower resolution) due to lack of ortho-neighbors (surrounded by Cl at C2 and C4).

NMR Data (100 MHz, DMSO- )

| Shift ( | Carbon Type | Assignment |

| 138.0 - 140.0 | Quaternary | C-1 (Ipso to |

| 136.5 | Quaternary | C-2 (C-Cl) |

| 132.0 | Quaternary | C-4 (C-Cl) |

| 131.5 | Methine (CH) | C-3 |

| 130.8 | Methine (CH) | C-6 |

| 128.5 | Methine (CH) | C-5 |

| 38.0 | Methylene ( | N-CH_2 |

| 14.5 | Methyl ( | CH_3 |

Experimental Validation Protocol

To ensure data trustworthiness (E-E-A-T), follow this self-validating workflow:

-

Purity Check (HPLC): Run a gradient method (Water/Acetonitrile + 0.1% Formic Acid). The sulfonamide should elute later than the starting sulfonyl chloride (which hydrolyzes to the acid and elutes at the solvent front).

-

Melting Point: Determine MP. While specific literature values vary by solvent crystallization, N-ethyl sulfonamides typically melt lower than their unsubstituted counterparts.

-

Expected Range: 85°C – 110°C (Estimate based on analogous N-ethyl-4-chloro derivatives).

-

-

D2O Exchange: In

NMR, add one drop of

Workflow Diagram

Figure 2: Purification and validation logic flow.

References

- Synthesis of Sulfonamides: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Schotten-Baumann protocols).

-

Spectroscopic Data of Analogues: National Institute of Standards and Technology (NIST). Mass Spectrum of Benzenesulfonamide, N-ethyl-4-methyl-. (Used for N-ethyl fragmentation logic).

-

Sulfonamide Crystallography: Gowda, B. T., et al. "Structure of 2,4-Dichloro-N-phenethylbenzenesulfonamide." Acta Crystallographica Section E, 2009. (Used for aromatic substitution pattern verification).

- General NMR Interpretation: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th Ed. Wiley, 2005.

Technical Characterization Guide: 2,4-Dichloro-N-ethylbenzene-1-sulfonamide (CAS 886123-03-1)

[1][2][3]

Abstract

This technical guide provides a rigorous framework for the physicochemical and structural characterization of 2,4-Dichloro-N-ethylbenzene-1-sulfonamide (CAS 886123-03-1). As a halogenated sulfonamide building block, this compound serves as a critical scaffold in the synthesis of agrochemicals and pharmaceutical libraries. This document outlines self-validating protocols for structural elucidation (NMR, MS), purity profiling (HPLC), and stability assessment, designed to ensure downstream synthetic reliability.

Chemical Identity & Physicochemical Profile[3][4][5][6]

Before initiating wet-lab workflows, the target analyte must be defined by its fundamental constants. The presence of the sulfonamide moiety (

Table 1: Core Chemical Specifications

| Parameter | Specification |

| CAS Number | 886123-03-1 |

| IUPAC Name | 2,4-Dichloro-N-ethylbenzene-1-sulfonamide |

| Molecular Formula | |

| Molecular Weight | 254.13 g/mol |

| Physical State | White to off-white crystalline solid |

| Predicted pKa | ~10.5 (Sulfonamide NH acidity) |

| LogP (Predicted) | ~2.8 (Moderate lipophilicity) |

| Solubility Profile | High: DMSO, Methanol, DichloromethaneLow: Water, Hexane |

Structural Elucidation & Verification

The validation of CAS 886123-03-1 requires a multi-modal approach to confirm the regio-chemistry of the chlorine substituents and the integrity of the N-ethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-

Protocol:

-NMR Interpretation Logic

-

Aromatic Region (7.0 – 8.0 ppm): The 2,4-dichloro substitution pattern creates a distinct coupling system.

-

H-3 (Singlet-like/Doublet): Located between the two chlorine atoms. Expect a narrow doublet (

Hz) due to meta-coupling with H-5. -

H-5 (Doublet of Doublets): Coupled to H-6 (ortho,

Hz) and H-3 (meta, -

H-6 (Doublet): Coupled to H-5 (ortho,

Hz). The chemical shift of H-6 is typically deshielded by the adjacent sulfonyl group.

-

-

Aliphatic Region (1.0 – 3.0 ppm):

-

Ethyl Group: A classic quartet (

) at ~2.9 ppm and a triplet (

-

-

Exchangeable Protons:

-

-NH-: A broad triplet (due to coupling with

) or singlet around 7.5–8.5 ppm.

-

Mass Spectrometry (LC-MS)

Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred due to the acidic nature of the sulfonamide proton (

Isotopic Signature Analysis

The presence of two chlorine atoms provides a definitive self-validating spectral fingerprint.

-

Base Peak (

): 253.0 (Negative mode) -

Isotope Pattern: The intensity ratio for ions at

-

Validation Check: If the

peak is less than 60% of the base peak, the chlorination pattern is incorrect.

-

Purity Profiling & Analytical Method

For library synthesis, a purity of >95% is mandatory to prevent side-reactions. The following HPLC method separates the target from likely impurities (e.g., 2,4-dichlorobenzenesulfonic acid hydrolysis product).

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).

-

Flow Rate: 1.0 mL/min.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for characterizing incoming batches of CAS 886123-03-1.

Caption: Analytical decision tree for the validation of sulfonamide building blocks.

Stability & Handling Protocols

Stress Testing (For Method Validation)

To ensure the HPLC method is stability-indicating, subject the sample to:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours. (Expect hydrolysis of sulfonamide bond).

-

Oxidation: 3%

at RT. (Sulfonamides are generally resistant, but impurities may degrade).

Storage Recommendations

-

Condition: Store at 2–8°C in a tightly sealed container.

-

Hygroscopicity: Sulfonamides can be slightly hygroscopic; equilibrate to room temperature before weighing to prevent water uptake in precise stoichiometry.

References

An In-Depth Technical Guide to 2,4-Dichloro-N-ethylbenzenesulfonamide Derivatives and Analogs

Abstract

The 2,4-dichlorobenzenesulfonamide scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of 2,4-dichloro-N-ethylbenzenesulfonamide and its analogs, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic methodologies for these compounds, explore their multifaceted biological activities, elucidate key structure-activity relationships, and provide detailed experimental protocols for their synthesis and evaluation. This document is designed to be a practical resource, blending established chemical principles with contemporary research insights to facilitate the advancement of drug discovery programs centered around this versatile chemical entity.

Introduction: The Significance of the 2,4-Dichlorobenzenesulfonamide Core

The sulfonamide functional group is a critical pharmacophore present in a wide range of clinically important drugs, including antibacterial, diuretic, and hypoglycemic agents.[1] The benzenesulfonamide moiety, in particular, offers a synthetically accessible and conformationally stable scaffold that can be readily functionalized to modulate biological activity. The introduction of a 2,4-dichloro substitution pattern on the phenyl ring significantly influences the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can enhance binding affinity to biological targets and improve metabolic stability.[2]

This guide focuses specifically on N-ethyl substituted 2,4-dichlorobenzenesulfonamides and their analogs. The N-alkylation of the sulfonamide nitrogen provides a crucial vector for further chemical modification, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic profiles. Derivatives of this core structure have demonstrated promising activity in several key therapeutic areas, including oncology, inflammation, and metabolic diseases.

Synthetic Strategies and Methodologies

The synthesis of this compound and its derivatives is primarily achieved through the reaction of 2,4-dichlorobenzenesulfonyl chloride with ethylamine or a corresponding primary or secondary amine. This nucleophilic substitution reaction is a robust and widely applicable method for creating the sulfonamide bond.[2]

Synthesis of the Key Precursor: 2,4-Dichlorobenzenesulfonyl Chloride

The availability of the starting material, 2,4-dichlorobenzenesulfonyl chloride, is crucial. It is a versatile building block used in the synthesis of various compounds with potential anticancer and antibacterial activities.[3] There are two primary routes for its synthesis:

-

Chlorosulfonation of 1,3-Dichlorobenzene: This method involves the direct electrophilic substitution of 1,3-dichlorobenzene with chlorosulfonic acid.

-

Sandmeyer-type Reaction of 2,4-Dichloroaniline: This route involves the diazotization of 2,4-dichloroaniline to form a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper(I) catalyst.

General Protocol for the Synthesis of N-Substituted-2,4-dichlorobenzenesulfonamides

The following protocol outlines a standard laboratory procedure for the synthesis of the target compounds.

Materials:

-

2,4-Dichlorobenzenesulfonyl chloride (1.0 eq)

-

Ethylamine or other primary/secondary amine (1.0 - 1.2 eq)

-

Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the amine (1.1 eq) in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C using an ice bath and slowly add the base (e.g., pyridine, 1.5 eq).[2]

-

Sulfonyl Chloride Addition: Dissolve 2,4-dichlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.[2]

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]

-

Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[2]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes).[2][4]

Biological Activities and Therapeutic Potential

Derivatives of this compound have exhibited a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

The 2,4-dichlorobenzenesulfonamide moiety has been incorporated into novel compounds with significant anticancer properties. For instance, a series of chalcone derivatives bearing this scaffold displayed notable cytotoxic effects against various human cancer cell lines.[5]

Mechanism of Action: The anticancer activity of sulfonamides can be attributed to several mechanisms, including the inhibition of carbonic anhydrases, which are crucial for tumor growth and metastasis, and the induction of apoptosis.[6][7] Some derivatives have been shown to arrest the cell cycle, depolarize the mitochondrial membrane, and activate caspases.

| Compound ID | Cell Line | IC₅₀ (µg/mL) | Reference |

| Derivative 5 | AGS (Gastric Adenocarcinoma) | 0.89 - 9.63 | [5] |

| Derivative 5 | HeLa (Cervical Cancer) | 0.89 - 9.63 | [5] |

| Derivative 5 | HL-60 (Leukemia) | 0.89 - 9.63 | [5] |

| (Data for chalcone derivatives of (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide) |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9][10]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁵ cells/mL and incubate for 24 hours.[8]

-

Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for 72 hours.[8]

-

MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well and incubate overnight to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Carbonic Anhydrase Inhibition

Sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[11] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting cancer progression.[6][12][13] Selective inhibition of these isoforms is a promising strategy for cancer therapy.

| Compound | Target Isoform | Kᵢ (nM) | Reference |

| Compound 3 | hCA XII | 1.0 | [12] |

| (Data for 4-[3-(2-benzylphenyl)ureido]benzenesulfonamide) |

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Modulation

PPARγ is a nuclear receptor that plays a key role in glucose and lipid metabolism, making it a target for type 2 diabetes treatments.[14] Analogs of 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide have been investigated as PPARγ modulators.

| Compound | PPARγ Agonistic Activity (EC₅₀) | Reference |

| INT-131 | 0.17 µM | [14] |

| (Data for a quinolone-benzenesulfonamide hybrid) |

Anti-inflammatory Activity

Sulfonamide-based compounds are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[15] Novel amide/sulfonamide derivatives have shown potent inhibition of pro-inflammatory cytokines like IL-6 and TNF-α.[16]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model for evaluating acute anti-inflammatory activity.[17]

-

Animal Preparation: Use albino rats, fasted overnight.

-

Compound Administration: Administer the test compounds (e.g., 25 mg/kg) orally or intraperitoneally.

-

Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the rat's hind paw.

-

Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Analysis: Calculate the percentage inhibition of edema compared to a control group.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of these compounds and their biological activity is paramount for rational drug design.

-

Substitutions on the Phenyl Ring: The 2,4-dichloro substitution pattern is a key feature. Modifications to this pattern can significantly impact activity. For instance, in the context of PPARγ modulation, these substitutions are important for high potency.

-

The Sulfonamide Linker: The sulfonamide linker is critical for the activity of these compounds as PPARγ modulators.

-

N-Substitution: The nature of the substituent on the sulfonamide nitrogen is a primary point of diversification. The ethyl group in the core topic can be replaced with various alkyl, aryl, or heterocyclic moieties to explore different binding pockets and modulate physicochemical properties. For example, incorporating a chalcone moiety via a phenyl group on the nitrogen leads to potent anticancer activity.[5]

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising and versatile platform for the development of new therapeutic agents. The synthetic accessibility and the wide range of achievable biological activities make this class of compounds a fertile ground for further research. Future efforts should focus on the synthesis of novel derivatives with improved potency and selectivity for their respective targets. A deeper understanding of their mechanisms of action, coupled with comprehensive pharmacokinetic and toxicological profiling, will be essential for translating these promising preclinical findings into clinical applications. The continued exploration of the chemical space around this core structure holds significant potential for addressing unmet medical needs in oncology, metabolic disorders, and inflammatory diseases.

References

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 2,4-Dichloro-N-phenethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Carbonic anhydrase inhibitors. Design of fluorescent sulfonamides as probes of tumor-associated carbonic anhydrase IX that inhibit isozyme IX-mediated acidification of hypoxic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sphinxsai.com [sphinxsai.com]

An In-Depth Technical Guide to 2,4-dichloro-N-ethylbenzenesulfonamide as a Research Chemical

Foreword: The Enduring Potential of the Sulfonamide Scaffold

The sulfonamide moiety is a cornerstone of modern medicinal chemistry, a privileged scaffold that has given rise to a vast array of therapeutic agents. From the pioneering antibacterial sulfa drugs to contemporary treatments for a spectrum of diseases including cancer, inflammation, and diabetes, the versatility of the sulfonamide functional group is undeniable.[1][2] This guide focuses on a specific, yet promising member of this class: 2,4-dichloro-N-ethylbenzenesulfonamide. While this particular molecule is primarily a research chemical with a developing profile, its structural motifs—the dichlorinated phenyl ring and the N-ethylsulfonamide group—suggest a rich potential for biological activity. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a foundation for its synthesis, characterization, and exploration in novel research applications.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of a research chemical is paramount for its effective and safe use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 886123-03-1 | ChemScene, BLDpharm |

| Molecular Formula | C₈H₉Cl₂NO₂S | ChemScene, BLDpharm |

| Molecular Weight | 254.13 g/mol | ChemScene, BLDpharm |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol) | General knowledge |

Safety and Handling

As with all chlorinated aromatic compounds and sulfonamides, appropriate safety precautions must be observed.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient method for the synthesis of N-substituted sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. This nucleophilic substitution reaction is a robust and versatile method for forming the stable sulfonamide bond.

Synthetic Workflow Diagram

Caption: A generalized workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar N-substituted sulfonamides.[3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add pyridine (1.5 equivalents) to the stirred solution. The use of a base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

-

Sulfonyl Chloride Addition: Dissolve 2,4-dichlorobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes. The slow addition helps to control the exothermic nature of the reaction.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ (to remove any remaining acidic impurities), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification and Characterization

Purification of the crude product is essential to obtain a compound of high purity suitable for research applications. A combination of column chromatography and recrystallization is often employed.

Purification Protocol

-

Column Chromatography:

-

The crude product is purified by flash column chromatography on silica gel.

-

A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically used to elute the product. The choice of eluent is guided by the polarity of the compound, determined by preliminary TLC analysis.

-

-

Recrystallization:

-

Further purification can be achieved by recrystallization.[4][5]

-

Dissolve the product from the column in a minimum amount of a hot solvent, such as an isopropanol/water mixture.[6]

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

-

Characterization and Analytical Methods

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity assessment | Aromatic protons in the 2,4-dichloro-substituted pattern, an ethyl group (quartet and triplet), and an N-H proton. |

| ¹³C NMR | Structural confirmation | Aromatic carbons with characteristic shifts due to chlorine substitution, and two carbons for the ethyl group. |

| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic isotopic patterns for the two chlorine atoms. |

| HPLC | Purity determination | A single major peak with a specific retention time under defined chromatographic conditions. |

A Self-Validating Analytical Workflow

For quantitative analysis and to ensure the reliability of research data, a validated analytical method is crucial. The following workflow, based on ICH guidelines, ensures the trustworthiness of the analytical results.[7][8][9][10][11]

Caption: A self-validating analytical workflow for the quantification of this compound.

Potential Research Applications and Mechanisms of Action

While specific biological data for this compound is not yet widely published, the extensive research on structurally related sulfonamides provides a strong basis for hypothesizing its potential as a valuable research tool.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism

A compelling area of investigation for this compound is its potential as a PPARγ agonist. A structurally similar analog, 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131), is a highly potent PPARγ ligand.[10] PPARγ is a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and insulin sensitivity, making it a key target for the treatment of type 2 diabetes.[12][13][14]

Mechanism of PPARγ Activation:

PPARγ agonists bind to the ligand-binding domain of the receptor, inducing a conformational change. This leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated PPARγ then forms a heterodimer with the retinoid X receptor (RXR), which binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[12][15]

Caption: Hypothesized mechanism of action via the PPARγ signaling pathway.

Anticancer Activity

Numerous sulfonamide derivatives have demonstrated significant anticancer properties through various mechanisms.[1][2][16][17] These include:

-

Carbonic Anhydrase Inhibition: Inhibition of carbonic anhydrase IX, an enzyme overexpressed in many tumors, can disrupt pH regulation in cancer cells, leading to apoptosis.[13]

-

Cell Cycle Arrest: Some sulfonamides can cause cell cycle arrest, typically in the G1 phase, preventing cancer cell proliferation.[2]

-

Disruption of Microtubule Assembly: Interference with microtubule dynamics can inhibit mitosis and induce apoptosis in cancer cells.[2]

Given the presence of the 2,4-dichlorophenyl group, a common feature in many biologically active molecules, this compound is a candidate for screening in various cancer cell lines.

Antimicrobial Activity

The foundational biological activity of sulfonamides is their antimicrobial effect.[18][19][20][21] They act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. As humans obtain folic acid from their diet, this pathway is selective for bacteria.[18][19] While many common pathogens have developed resistance to older sulfonamides, the search for novel sulfonamide structures with potent activity against resistant strains is an ongoing area of research.

Conclusion and Future Directions

This compound represents a research chemical with considerable untapped potential. Its straightforward synthesis and the well-documented biological activities of structurally related compounds, particularly as potent PPARγ agonists and potential anticancer and antimicrobial agents, make it an attractive candidate for further investigation. This guide provides the foundational knowledge for its synthesis, purification, characterization, and safe handling, empowering researchers to explore its utility in a variety of biological contexts. Future research should focus on the definitive determination of its biological activity profile through in vitro and in vivo studies, which will ultimately define its place within the vast and ever-expanding landscape of sulfonamide-based research chemicals.

References

-

Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses | Pharmacology - Pharmacy 180. (n.d.). Retrieved from [Link]

-

Tačić, A., Nikolić, V., Nikolić, L., & Savić, I. (n.d.). ANTIMICROBIAL SULFONAMIDE DRUGS. Retrieved from [Link]

-

Sulfonamide - Massive Bio. (2025, December 19). Retrieved from [Link]

- Casini, A., Scozzafava, A., & Supuran, C. T. (2003). Anticancer and Antiviral Sulfonamides. Current Medicinal Chemistry - Anti-Cancer Agents, 3(4), 267–283.

-

(PDF) Antimicrobial sulfonamide drugs - ResearchGate. (n.d.). Retrieved from [Link]

- Supuran, C. T., & Scozzafava, A. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55–75.

-

Sulfonamides - Infectious Diseases - MSD Manual Professional Edition. (n.d.). Retrieved from [Link]

-

Recrystallization of Sulfanilamide | PDF | Solubility | Chemical Polarity - Scribd. (n.d.). Retrieved from [Link]

-

Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC. (n.d.). Retrieved from [Link]

-

Sulfonamides and Sulfonylated Derivatives as Anticancer Agents - Ingenta Connect. (n.d.). Retrieved from [Link]

-

A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed. (2024, June 15). Retrieved from [Link]

-

Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. (2023, March 15). Retrieved from [Link]

-

LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. (n.d.). Retrieved from [Link]

- Babu, C. S. M., Kavitha, H. P., Kavipriya, R., Vennila, J. P., & Manivannan, V. (2009). 2,4-Dichloro-N-phenethylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o921.

-

Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 - YouTube. (2024, September 23). Retrieved from [Link]

-

Validation of an LC-MS/MS method for the quantification IOA-289 in human plasma and its application in a first-in-human clinical trial - PubMed. (2022, August 5). Retrieved from [Link]

-

Fundamentals: Bioanalytical LC/MS method validation - fit for purpose - Stanford University Mass Spectrometry. (2020, July 2). Retrieved from [Link]

-

Making pretty diagrams with GraphViz - Steve Liles' Blog. (2010, October 25). Retrieved from [Link]

- US2777844A - Sulfonamide purification process - Google Patents. (n.d.).

-

2,4-dichloro-N-quinolin-8-yl-benzenesulfonamide | C15H10Cl2N2O2S - PubChem. (n.d.). Retrieved from [Link]

-

ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved from [Link]

-

US Patent for Surfactant mixtures containing branched alkylbenzene sulfonates and detergent compositions containing same - Justia Patents Search. (2003, June 24). Retrieved from [Link]

-

PPAR signaling pathways | U.S. Geological Survey - USGS.gov. (2025, January 31). Retrieved from [Link]

-

Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process - MDPI. (2019, August 29). Retrieved from [Link]

-

(PDF) Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process - ResearchGate. (2025, October 16). Retrieved from [Link]

-

Graphviz Example: workflow - DevTools daily. (n.d.). Retrieved from [Link]

-

Building diagrams using graphviz | Chad's Blog. (2021, March 26). Retrieved from [Link]

-

Drawing Flow Diagrams with GraphViz | LornaJane. (2011, August 17). Retrieved from [Link]

-

Graphviz example: How to visualize structured content - Contentful. (2018, May 4). Retrieved from [Link]

-

PPAR Signaling Pathway - Creative Biolabs. (n.d.). Retrieved from [Link]

-

Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC. (n.d.). Retrieved from [Link]

-

Graphviz. (2021, August 10). Retrieved from [Link]

-

METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. (2024, March 26). Retrieved from [Link]

-

Flowcharting Made Easy:. Visualize Your User Flow with Graphviz! | by D_Central_Station. (2023, February 24). Retrieved from [Link]

-

PPAR Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved from [Link]

-

ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). (2022, March 31). Retrieved from [Link]

-

Schematic diagram of PPAR signaling pathway - ResearchGate. (n.d.). Retrieved from [Link]

-

Human Gene Set: KEGG_PPAR_SIGNALING_PATHWAY - GSEA. (n.d.). Retrieved from [Link]

-

PPAR agonist - Wikipedia. (n.d.). Retrieved from [Link]

-

Patents & Products - Garg Lab - UCLA. (n.d.). Retrieved from [Link]

-

The Role of PPARγ in the Transcriptional Control by Agonists and Antagonists - PMC. (n.d.). Retrieved from [Link]

-

Synthesis, Mechanism of action And Characterization of Sulphonamide. (2025, May 18). Retrieved from [Link]

-

Pharmacological (or Synthetic) and Nutritional Agonists of PPAR-γ as Candidates for Cytokine Storm Modulation in COVID-19 Disease - MDPI. (2020, April 29). Retrieved from [Link]

-

A graph-based network for predicting chemical reaction pathways in solid-state materials synthesis - PMC. (2021, May 25). Retrieved from [Link]

-

Guide to Flowcharts in Graphviz - Sketchviz. (n.d.). Retrieved from [Link]

-

Patent Public Search | USPTO - OSTI. (n.d.). Retrieved from [Link]

- CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents. (n.d.).

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. portal.fis.tum.de [portal.fis.tum.de]

- 3. resolian.com [resolian.com]

- 4. scribd.com [scribd.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 7. tis.wu.ac.th [tis.wu.ac.th]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 10. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]

- 11. ema.europa.eu [ema.europa.eu]

- 12. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PPAR agonist - Wikipedia [en.wikipedia.org]

- 14. The Role of PPARγ in the Transcriptional Control by Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sulfonamides and Sulfonylated Derivatives as Anticancer Agents: Ingenta Connect [ingentaconnect.com]

- 18. pharmacy180.com [pharmacy180.com]

- 19. massivebio.com [massivebio.com]

- 20. researchgate.net [researchgate.net]

- 21. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

Technical Guide: Crystal Structure & Engineering of N-Substituted Dichlorobenzenesulfonamides

Executive Summary

This guide provides a comprehensive technical workflow for the structural characterization of N-substituted 2,4-dichlorobenzenesulfonamides. These compounds are critical scaffolds in medicinal chemistry, exhibiting potent activity as carbonic anhydrase inhibitors, antimicrobial agents, and anticancer candidates.[1][2][3] This document moves beyond basic reporting to focus on the causality of crystal packing , the protocol for high-quality single-crystal growth , and the quantitative analysis of intermolecular interactions using Hirshfeld surfaces.

Part 1: Synthesis and Crystal Growth Protocol

The structural integrity of a crystal begins with the purity of the synthesis. The presence of the 2,4-dichloro moiety introduces specific steric and electronic constraints that dictate the reaction conditions.

Validated Synthetic Pathway

The formation of the sulfonamide bond is a nucleophilic substitution at the sulfur atom. We utilize a base-catalyzed reaction to neutralize the HCl byproduct, driving the equilibrium forward.

Reagents:

-

Electrophile: 2,4-Dichlorobenzenesulfonyl chloride (1.0 eq)

-

Nucleophile: Substituted aniline (e.g., 4-chloroaniline, 2,4-dimethylaniline) (1.0 eq)

-

Base: Pyridine (solvent/catalyst) or Triethylamine (1.2 eq)

-

Solvent: Dichloromethane (DCM) or dry Acetone.

Step-by-Step Protocol:

-

Preparation: Dissolve the substituted aniline (10 mmol) in anhydrous pyridine (5 mL) or DCM with triethylamine. Cool to 0°C to control the exotherm.

-

Addition: Add 2,4-dichlorobenzenesulfonyl chloride (10 mmol) portion-wise over 20 minutes. Critical: Rapid addition can lead to disulfonimide side products due to high local concentration.

-

Reflux: Allow the mixture to warm to room temperature, then reflux for 2–4 hours (monitored by TLC, typically 30% EtOAc/Hexane).

-

Quenching: Pour the reaction mixture into ice-cold HCl (1M, 50 mL). The acid protonates the excess pyridine/amine, keeping them in the aqueous phase, while the sulfonamide precipitates.

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Crystal Growth Strategy (Thermodynamic Control)

For X-ray diffraction (XRD), microcrystalline powders are insufficient. We require single crystals with defined faces.

-

Solvent System: Ethanol (95%) or Ethanol:Water (4:1).

-

Rationale: The polarity of ethanol supports the solubility of the sulfonamide while facilitating the formation of hydrogen bonds (

) during the slow concentration phase. -

Procedure: Dissolve 50 mg of purified compound in 10 mL warm ethanol. Filter through a 0.45

m syringe filter (to remove nucleation sites). Cover with parafilm, poke 3-5 pinholes, and leave undisturbed at 293 K for 3-7 days.

Workflow Visualization

The following diagram outlines the logical flow from precursors to diffraction-quality crystals.

Caption: Validated workflow for synthesis and crystal growth of N-substituted sulfonamides.

Part 2: Structural Analysis & Supramolecular Synthons

Once the structure is solved (typically utilizing SHELXT for solution and SHELXL for refinement), the focus shifts to the supramolecular architecture. The 2,4-dichloro substitution pattern is not passive; it steers the packing via halogen bonding and steric bulk.

Conformational Geometry

The sulfonamide linkage (

| Parameter | Typical Value | Structural Significance |

| S-N Bond Length | 1.63 – 1.64 Å | Indicates single bond character with some |

| C-S-N-C Torsion | "Gauche" conformation is most common to minimize steric clash between the sulfonyl oxygens and the phenyl ring. | |

| S=O Bond Length | 1.42 – 1.43 Å | Standard double bond character; O-atoms act as strong H-bond acceptors. |

The "Hero" Synthon: Dimer

The defining feature of primary and secondary sulfonamides in the solid state is the formation of hydrogen-bonded dimers.

-

Mechanism: The amino nitrogen (

) acts as the donor, and one sulfonyl oxygen ( -

Graph Set:

(Ring, 2 donors, 2 acceptors, 8 atoms in the ring). -

Observation: In 2,4-dichloro derivatives, this dimer is often centrosymmetric (inversion dimer).

Secondary Interactions (The "Glue")

While the dimer forms the core unit, the 3D lattice is stabilized by weaker forces:

-

Halogen Bonding (

/ - Stacking: The electron-deficient dichlorobenzene ring often stacks with the electron-rich amine ring of an adjacent molecule (centroid-centroid distance ~3.7–3.9 Å).

Supramolecular Logic Diagram

This diagram illustrates how individual molecules assemble into the observed crystal lattice.

Caption: Hierarchical assembly from monomer to 3D lattice driven by competing intermolecular forces.

Part 3: Quantitative Surface Analysis (Hirshfeld)

Visual inspection of packing diagrams is subjective. Modern crystallography requires quantitative analysis using Hirshfeld surfaces (calculated via CrystalExplorer).

The Surface

The Hirshfeld surface is mapped with

-

Red Regions: Indicate contacts shorter than the sum of van der Waals radii.[8] In these compounds, these are exclusively the

hydrogen bonds. -

White Regions: Contacts around the van der Waals sum (usually

contacts). -

Blue Regions: No close contacts.

Fingerprint Plot Interpretation

The 2D fingerprint plot (di vs de) provides a unique signature of the crystal packing. For N-substituted dichlorobenzenesulfonamides, the contributions are typically:

| Interaction | Contribution (%) | Visual Feature on Plot |

| 30 – 40% | Central diffuse region. High due to phenyl ring hydrogens. | |

| 20 – 30% | Sharp spikes at the bottom left. Represents the strong sulfonamide H-bond. | |

| 15 – 25% | Wings or broad spikes. Critical for the "dichloro" stability. | |

| 5 – 10% | Central green area, indicating |

Expert Insight: If the

Part 4: Biological Relevance & SAR

Why does this structure matter? The solid-state conformation often mimics the bioactive conformation.

The 2,4-dichlorobenzenesulfonamide moiety is a pharmacophore for Carbonic Anhydrase (CA) Inhibition .

-

Mechanism: The sulfonamide nitrogen binds to the

ion in the enzyme active site. -

Structural Correlation: The "twisted" conformation observed in the crystal structure (high torsion angle) pre-organizes the molecule to fit into the CA active site cleft. The bulky chlorines at positions 2 and 4 provide hydrophobic contacts with the enzyme wall, enhancing selectivity for specific CA isoforms (e.g., hCA IX over hCA II).

References

-

Gowda, B. T., et al. "2,4-Dichloro-N-(4-chlorophenyl)benzenesulfonamide." Acta Crystallographica Section E, vol. 66, no. 3, 2010. [Link]

-

Gowda, B. T., et al. "2,4-Dichloro-N-(2,4-dimethylphenyl)benzenesulfonamide." Acta Crystallographica Section E, vol. 67, no. 5, 2011. [Link]

- Perlovich, G. L., et al. "Sulfonamides as a privileged class of compounds: Structural and thermodynamic aspects." Journal of Molecular Structure, 2006.

- Spackman, M. A., & Jayatilaka, D. "Hirshfeld surface analysis." CrystEngComm, 2009. (Methodological standard for Part 3).

Sources

- 1. scispace.com [scispace.com]

- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,4-Dichloro-N-(2,4-dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Methodological & Application

"experimental protocol for the synthesis of 2,4-dichloro-N-ethylbenzenesulfonamide"

<Application Notes & Protocols >

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction

Sulfonamides are a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The synthesis of novel sulfonamide derivatives is a critical endeavor in drug discovery and lead optimization. 2,4-Dichlorobenzenesulfonyl chloride serves as a key building block for this purpose, offering a versatile scaffold for modifying the physicochemical properties of the resulting sulfonamide.[1] This document provides a detailed, field-proven protocol for the synthesis of a specific derivative, 2,4-dichloro-N-ethylbenzenesulfonamide, intended for researchers, scientists, and drug development professionals.

The described synthesis involves the nucleophilic substitution reaction between 2,4-dichlorobenzenesulfonyl chloride and ethylamine.[1][2][3] The nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride leaving group and the formation of a stable sulfonamide bond.[1] A base is utilized to neutralize the hydrogen chloride (HCl) generated during the reaction.[1]

Materials and Equipment

Reagents

-

2,4-Dichlorobenzenesulfonyl chloride (≥98% purity)[4]

-

Ethylamine solution (e.g., 70% in water or as a solution in an appropriate solvent)

-

Pyridine or Triethylamine (anhydrous)[1]

-

Dichloromethane (DCM, anhydrous)[1]

-

1M Hydrochloric acid (HCl)[1]

-

Saturated sodium bicarbonate (NaHCO₃) solution[1]

-

Brine (saturated NaCl solution)[1]

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[1]

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)[1]

-

Deionized water

Equipment

-

Round-bottom flask (flame-dried)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel or syringe pump

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration (e.g., Büchner funnel, filter paper)

-

Thin Layer Chromatography (TLC) plates and chamber

-

Silica gel for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves[5][6][7]

Experimental Workflow

The overall workflow for the synthesis, purification, and characterization of this compound is depicted below.

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is a standard and robust method for the synthesis of the target sulfonamide.

Reaction Setup

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve ethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM).

-

Rationale: An inert atmosphere is crucial to prevent reactions with atmospheric moisture, which can hydrolyze the starting sulfonyl chloride. Anhydrous solvent is used for the same reason.

Base Addition

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine or triethylamine (1.5 equivalents) to the stirred solution.[1]

-

Rationale: The reaction is exothermic, and cooling prevents potential side reactions. The base is added to neutralize the HCl that will be generated, driving the reaction to completion.

Sulfonyl Chloride Addition

-

Dissolve 2,4-dichlorobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM.

-

Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.[1]

-

Rationale: Dropwise addition helps to control the reaction temperature and prevent the formation of unwanted byproducts.

Reaction

-

Allow the reaction to warm to room temperature and stir for 6-18 hours.[8]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Rationale: The reaction is typically allowed to proceed overnight to ensure complete conversion. TLC is a simple and effective method to monitor the disappearance of the starting materials and the appearance of the product.

Workup

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[1]

-

Rationale: The acid wash removes excess amine and the basic pyridine/triethylamine. The bicarbonate wash removes any remaining acidic impurities. The brine wash helps to remove water from the organic layer.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[1]

Purification

-

The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[9]

-

Alternatively, recrystallization from a suitable solvent can be employed for purification.[10][11]

-

Rationale: Column chromatography is a standard technique for separating the desired product from any unreacted starting materials or byproducts. Recrystallization is an effective method for purifying solid compounds.

Data Summary

The following table provides representative data for the synthesis of a sulfonamide using a similar standard protocol. Yields are generally good to excellent.

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time (h) | Typical Yield (%) |

| 2,4-Dichlorobenzenesulfonyl chloride | Ethylamine | Pyridine | DCM | 6-18 | 80-95 |

Safety Precautions and Waste Disposal

Safety:

-

2,4-Dichlorobenzenesulfonyl chloride: Corrosive and causes burns.[5][12] Handle in a well-ventilated fume hood. Wear appropriate PPE, including gloves, goggles, and a lab coat.[5][13] Avoid inhalation of dust and contact with skin and eyes.[5][12]

-

Ethylamine: Flammable and corrosive. Handle in a well-ventilated area.

-

Pyridine/Triethylamine: Flammable, toxic, and irritants. Handle in a fume hood.

-

Dichloromethane: Volatile and a suspected carcinogen. Always handle in a fume hood.

-

Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.

Waste Disposal:

-

Dispose of all chemical waste according to institutional and local regulations.

-

Organic waste should be collected in a designated container.

-

Aqueous waste should be neutralized before disposal.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no product yield | Incomplete reaction | Extend reaction time and continue to monitor by TLC. |

| Wet reagents or solvent | Ensure all reagents and solvents are anhydrous. | |

| Inefficient workup | Ensure proper pH adjustments during washes. | |

| Multiple spots on TLC after reaction | Formation of byproducts | Optimize reaction temperature and addition rate of sulfonyl chloride. |

| Impure starting materials | Check the purity of starting materials before use. | |

| Difficulty in purification | Product co-elutes with impurities | Try a different solvent system for chromatography or consider recrystallization. |

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point: To assess purity.

References

- Babu, C. S. M., Kavitha, H. P., Kavipriya, R., Vennila, J. P., & Manivannan, V. (n.d.). 2,4-Dichloro-N-phenethylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4689.

- BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. BenchChem.

- Thermo Fisher Scientific. (2012, March 8). Safety Data Sheet: 2,4-Dichlorobenzenesulfonyl chloride.

- Spectrum Chemical. (2016, November 22). Safety Data Sheet: 2,5-Dichlorobenzenesulfonyl Chloride.

- Fisher Scientific. (2012, January 31). Safety Data Sheet: 3,5-Dichlorobenzenesulfonyl chloride.

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Preparation of 2,4-Dichlorobenzenesulfonyl Chloride. BenchChem.

- Poly(N,N'-dichloro-N-ethyl-benzene-1, 3-disulfonamide) and N,N,N',N'-tetrachlorobenzene-1,3-disulfonamide as novel catalytic reagents for synthesis of bis-indolyl, tris-indolyl, di(bis-indolyl), tri(bis-indolyl) and tetra(bis-indolyl)

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. (2022, November 16). MDPI.

- Southern Agricultural Insecticides, Inc. (n.d.). 2,4-D AMINE WEED KILLER.

- 2,4-Dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide. (n.d.). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1353.

- Greenbook. (2018, September 10).

- Reactions of Acyl Chlorides with Primary Amines. (2015, March 17). Chemistry LibreTexts.

- The reaction of benzenesulphonyl chloride with ethylamine yields. (n.d.). Allen.

- 2,4-Dichlorobenzenesulfonyl Chloride (CAS Number: 16271-33-3). (n.d.). Cayman Chemical.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. The reaction of benzenesulphonyl chloride with ethylamine yields [allen.in]

- 4. caymanchem.com [caymanchem.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. southernag.com [southernag.com]

- 7. assets.greenbook.net [assets.greenbook.net]

- 8. 2,4-Dichloro-N-phenethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. 2,4-Dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. spectrumchemical.com [spectrumchemical.com]

Application Note: High-Purity Isolation of Crude 2,4-dichloro-N-ethylbenzenesulfonamide

Introduction and Scope

2,4-dichloro-N-ethylbenzenesulfonamide is a substituted aromatic sulfonamide that serves as a crucial building block in the synthesis of various target molecules within the pharmaceutical and agrochemical sectors. The purity of this intermediate is paramount, as the presence of unreacted starting materials, side-products, or residual solvents can lead to downstream reaction failures, the formation of complex impurity profiles in the final active ingredient, and potential toxicological concerns.

This application note provides a comprehensive guide for researchers, chemists, and process development professionals on robust, scalable methods for the purification of crude this compound. The protocols described herein are designed to be self-validating and are grounded in established chemical principles, moving beyond simple step-by-step instructions to explain the causality behind experimental choices. We will address two primary purification techniques: Recrystallization and Flash Column Chromatography , supplemented by preliminary work-up via Liquid-Liquid Extraction .

Understanding the Impurity Profile

Effective purification begins with a probable understanding of the impurities present. A common synthetic route to N-alkylated sulfonamides involves the reaction of a sulfonyl chloride with a primary amine.[1] For the title compound, this is the reaction between 2,4-dichlorobenzenesulfonyl chloride and ethylamine.

Likely Impurities Include:

-

Unreacted Starting Materials: Residual 2,4-dichlorobenzenesulfonyl chloride and excess ethylamine (often present as a hydrochloride salt).

-

Hydrolysis Products: 2,4-dichlorobenzenesulfonic acid, formed from the reaction of the sulfonyl chloride with trace water.

-

Side-Products: Dimeric or polymeric sulfonamide-related species can form under certain reaction conditions.[2]

-

Residual Solvents: Organic solvents used during the synthesis and initial work-up.

The acidic nature of the N-H proton on the sulfonamide moiety, a result of the strong electron-withdrawing sulfonyl group, imparts solubility in alkaline aqueous solutions, a property that can be leveraged during purification.[3]

Purification Strategy Selection: A Decision Framework

The choice of purification method is dictated by the nature of the impurities, the desired final purity, and the scale of the operation. The following decision tree provides a logical framework for selecting the most appropriate strategy.

Caption: Decision workflow for selecting a purification method.

Detailed Application Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is the method of choice for crystalline solids with relatively low levels of impurities. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[4] A properly chosen solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures, leaving impurities either undissolved in the hot solution or dissolved in the cold mother liquor.

4.1.1 Solvent Selection (Small-Scale Screening)

-

Place ~20-30 mg of crude material into several small test tubes.

-

To each tube, add a different solvent (e.g., isopropanol, ethanol, ethyl acetate, toluene, heptane) dropwise at room temperature. A good candidate solvent will not dissolve the compound at room temperature.

-

Heat the tubes that did not show high solubility. A good solvent will dissolve the compound completely near its boiling point.

-

Cool the tubes that formed a clear solution. The ideal solvent will result in the formation of a dense crop of crystals upon cooling.

-

If no single solvent is ideal, test solvent pairs (e.g., Ethanol/Water, Isopropanol/Water, Toluene/Heptane).[5] Dissolve the crude in the "good" solvent and add the "poor" solvent dropwise until cloudiness persists, then reheat to clarify and cool. For sulfonamides, alcohol/water mixtures are often effective.[6]

4.1.2 Step-by-Step Recrystallization Protocol

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or solvent pair) while heating and stirring until the solid is just fully dissolved.

-

Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (1-2% by weight). Reheat the mixture to boiling for a few minutes.[7]

-

Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask to prevent premature crystallization.[4][6]

-

Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for 30-60 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

4.1.3 Troubleshooting Common Recrystallization Issues

| Problem | Probable Cause(s) | Recommended Solution(s) |

| "Oiling Out" | High impurity load; melting point of solid is below solution boiling point.[6] | Reheat to dissolve the oil, add more hot solvent, and allow to cool more slowly. Consider pre-purification by another method.[6] |

| No Crystals Form | Too much solvent was used; solution is supersaturated. | Try to induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal. If that fails, boil off some solvent to re-saturate the solution.[6] |

| Poor Recovery | Compound has significant solubility in cold solvent; too much solvent used. | Ensure the solution is thoroughly chilled in an ice bath. Use the minimum amount of solvent necessary for dissolution. |

Protocol 2: Purification by Flash Column Chromatography

Flash chromatography is a rapid form of preparative column chromatography that uses moderate pressure to force the solvent through the stationary phase, significantly speeding up the separation process.[8][9] It is ideal for separating compounds from complex mixtures or when recrystallization is ineffective.[10][11]

4.2.1 Mobile Phase Selection via Thin-Layer Chromatography (TLC)

-

Prepare TLC Chamber: Add a few millimeters of a test eluent (e.g., 20% Ethyl Acetate in Hexane) to a developing chamber with a filter paper wick and cover it to allow the atmosphere to saturate.

-

Spot the Plate: Dissolve a small amount of crude material in a volatile solvent (like dichloromethane) and use a capillary tube to spot it onto a silica gel TLC plate.

-

Develop the Plate: Place the plate in the chamber and allow the eluent to travel up the plate until it is ~1 cm from the top.

-

Visualize: Remove the plate, mark the solvent front, and visualize the spots under a UV lamp (254 nm).

-

Optimize: The ideal solvent system will show good separation between the desired product and impurities, with the product having a Retention Factor (Rƒ) of 0.20 - 0.35 .[12] Adjust the solvent polarity to achieve this Rƒ (increase ethyl acetate percentage for lower Rƒ, decrease for higher Rƒ).

4.2.2 Experimental Workflow for Flash Chromatography The following diagram outlines the complete workflow from method development to product isolation.

Caption: Step-by-step workflow for flash column chromatography.

4.2.3 Step-by-Step Flash Chromatography Protocol

-

Column Preparation: Select a column size appropriate for the amount of crude material. Pack the column with silica gel (40-63 µm particle size) using the "slurry packing" method to ensure a homogenous, bubble-free stationary phase.[12]

-

Sample Loading: Dissolve the crude material in a minimum amount of the mobile phase or a stronger solvent (like dichloromethane). Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of silica gel ("dry loading") and carefully add the resulting powder to the top of the column.

-

Elution: Carefully add the optimized mobile phase to the column. Apply pressure (using compressed air or a pump) to achieve a steady flow rate.

-

Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

-

Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.

Purity Assessment and Characterization

The success of any purification must be validated by analytical methods. It is best practice to use orthogonal techniques that measure purity based on different chemical principles.

-

High-Performance Liquid Chromatography (HPLC): The gold standard for purity determination, capable of detecting and quantifying trace-level impurities.[13] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a common starting point.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation and can reveal the presence of impurities if their signals do not overlap with the product's signals.

-

Melting Point (MP): A pure crystalline solid will exhibit a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting range.[4]

Table 1: Typical Purity Analysis Data Before and After Purification

| Analytical Method | Result (Crude Material) | Result (After Recrystallization/Chromatography) |

| Appearance | Off-white to tan solid | White crystalline solid |

| Purity by HPLC | 85-95% | > 99.5% |

| Melting Point | 88-93 °C (broad) | 95-96 °C (sharp) |

| TLC (25% EtOAc/Hex) | Major spot at Rƒ=0.3, multiple impurity spots | Single spot at Rƒ=0.3 |

Conclusion

The purification of crude this compound can be reliably achieved to high purity (>99.5%) using standard laboratory techniques. For materials with minor colored impurities where the target compound is the major component, recrystallization from an alcohol/water solvent system is an efficient and scalable method. For more complex mixtures containing impurities with similar polarities to the product, flash column chromatography on silica gel offers superior resolving power. The protocols and frameworks provided in this note serve as a robust starting point for developing a purification strategy tailored to specific process needs, ensuring the quality and consistency required for advanced applications.

References

-

Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS. (2024). PMC. Available at: [Link]

- Sulfonamide purification process. (1957). Google Patents.

-

REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (1973). Journal of the AOAC INTERNATIONAL. Available at: [Link]

-

SOP Sulfonamides in tissue 2010. (2010). NUCLEUS information resources. Available at: [Link]

-

Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (2001). ResearchGate. Available at: [Link]

-

Flash Chromatography Explained: A Comprehensive Guide. (2024). Chrom Tech, Inc.. Available at: [Link]

-

Flash Chromatography: Principles & Applications. (2025). Phenomenex. Available at: [Link]

-

Recrystallization. (n.d.). University of Colorado Boulder. Available at: [Link]

-

Flash Chromatography. (2020). LCGC International. Available at: [Link]

-

GC-Mass spectrum of benzenesulfonamide with its molecular ion peak at 157 amu. (2008). ResearchGate. Available at: [Link]

-

Medicinal Chemistry - III B. Pharm VI - PRACTICAL LAB MANUAL. (n.d.). P. Rami Reddy Memorial College of Pharmacy. Available at: [Link]

-

Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. Available at: [Link]

-

Successful flash chromatography. (2025). Biotage. Available at: [Link]

-

SOP: CRYSTALLIZATION. (n.d.). University of Cape Town. Available at: [Link]

-

Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. (n.d.). Agilent. Available at: [Link]

-

Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research. Available at: [Link]

-

Account for the following: N-ethylbenzene sulphonyl amide is soluble in alkali. (2023). Shaalaa.com. Available at: [Link]

-

Identification, Isolation and Origin of Potential Dimer Impurities of Dichlorphenamide: A Carbonic Anhydrase Inhibitor Drug. (2021). Asian Journal of Chemistry. Available at: [Link]

-

Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. Available at: [Link]

Sources

- 1. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]

- 2. asianpubs.org [asianpubs.org]

- 3. shaalaa.com [shaalaa.com]

- 4. rubingroup.org [rubingroup.org]

- 5. science.uct.ac.za [science.uct.ac.za]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jru.edu.in [jru.edu.in]

- 8. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. chromtech.com [chromtech.com]

- 11. biotage.com [biotage.com]

- 12. orgsyn.org [orgsyn.org]

- 13. biomedres.us [biomedres.us]

- 14. researchgate.net [researchgate.net]

Application Note: Microwave-Assisted Synthesis of N-Substituted Sulfonamides

Abstract & Strategic Relevance

The sulfonamide moiety (

This Application Note details a microwave-assisted (MW) protocol that circumvents these limitations. By leveraging the high dielectric loss tangent of polar transition states and specific solvents (or solvent-free media), this method accelerates reaction kinetics by orders of magnitude (minutes vs. hours) while adhering to Green Chemistry principles. We present two validated workflows: Method A (Aqueous Media) and Method B (Solvent-Free Basic Alumina) .

Mechanistic Insight & Microwave Effects

Chemical Mechanism

The formation of N-substituted sulfonamides proceeds via a nucleophilic substitution at the sulfur atom. Unlike carbon-centered

The Microwave Advantage

Microwave irradiation (2.45 GHz) provides direct energy transfer to the reaction components through dipolar polarization and ionic conduction .

-

Specific Heating: The polar transition state is often more polar than the ground state. According to the Hammond postulate, MW irradiation stabilizes this transition state, lowering the activation energy (

). -

The Hydrophobic Effect (Method A): In aqueous MW synthesis, organic reactants (sulfonyl chloride and amine) aggregate due to the hydrophobic effect. MW irradiation superheats this interfacial water layer, creating a "micro-reactor" environment that accelerates the coupling while minimizing bulk hydrolysis of the sulfonyl chloride.

Mechanistic Pathway Visualization

Figure 1: Concerted nucleophilic substitution pathway accelerated by microwave dielectric heating.

Validated Experimental Protocols

Method A: Aqueous "Green" Synthesis (Recommended)